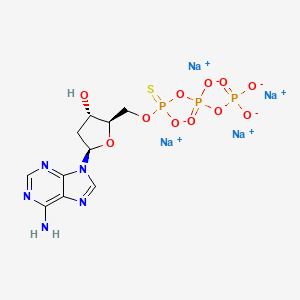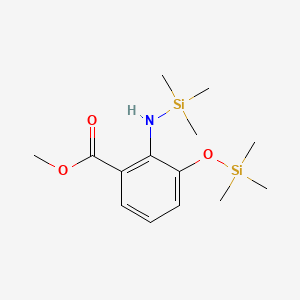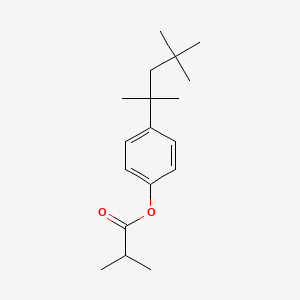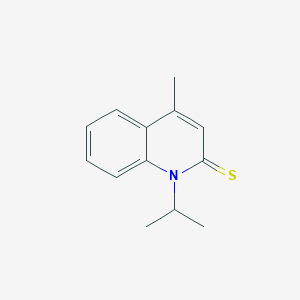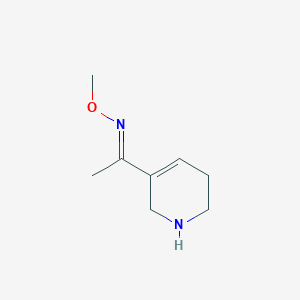
2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane is a long-chain polyether compound It is characterized by its repeating ether groups (-O-) along the carbon backbone, which imparts unique chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane typically involves the stepwise addition of ethylene oxide units to a suitable initiator. The reaction is usually carried out under controlled conditions to ensure the desired chain length and structure. Common initiators include alcohols or amines, which react with ethylene oxide in the presence of a catalyst such as potassium hydroxide or sodium methoxide.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous polymerization processes. These processes involve the use of high-pressure reactors and precise control of temperature and pressure to achieve consistent product quality. The use of advanced catalysts and purification techniques ensures the removal of any unreacted monomers and by-products.
化学反应分析
Types of Reactions
2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane can undergo various chemical reactions, including:
Oxidation: The ether linkages can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can break the ether linkages, leading to shorter chain compounds.
Substitution: The hydrogen atoms on the carbon backbone can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Shorter chain alcohols or hydrocarbons.
Substitution: Halogenated ethers or alkyl-substituted ethers.
科学研究应用
2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying polymerization and degradation processes.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in creating hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of specialty polymers and as a surfactant in various formulations.
作用机制
The mechanism of action of 2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane involves its interaction with molecular targets through its ether linkages. These linkages can form hydrogen bonds with other molecules, influencing their physical and chemical properties. In biological systems, the compound can interact with cell membranes and proteins, potentially altering their function and activity.
相似化合物的比较
Similar Compounds
2,5,8,11,14,17,20,23-Octaoxatriacontane: A shorter chain polyether with similar properties but different applications.
2,5,8,11,14,17,20,23,26,29,32-Dodecaoxatriacontane: A longer chain polyether with enhanced flexibility and different solubility characteristics.
Uniqueness
2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane is unique due to its specific chain length and the balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring precise control over molecular interactions and material properties.
属性
CAS 编号 |
27867-19-2 |
|---|---|
分子式 |
C20H42O10 |
分子量 |
442.5 g/mol |
IUPAC 名称 |
1-methoxy-2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C20H42O10/c1-21-3-5-23-7-9-25-11-13-27-15-17-29-19-20-30-18-16-28-14-12-26-10-8-24-6-4-22-2/h3-20H2,1-2H3 |
InChI 键 |
FDXQLPHYJKXLSO-UHFFFAOYSA-N |
规范 SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


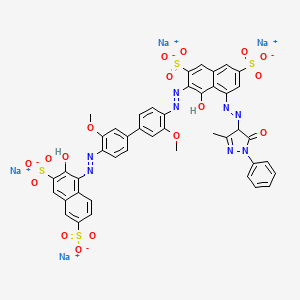
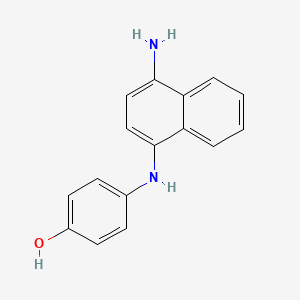
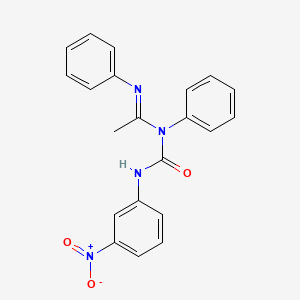
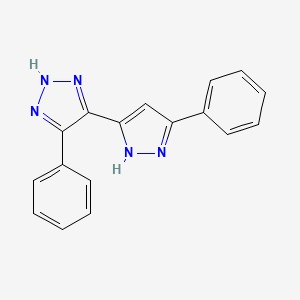
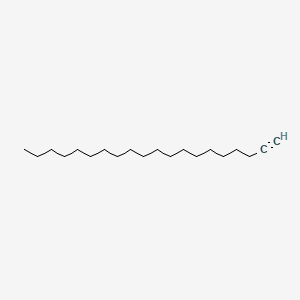
![1H-Pyrazole-1-aceticacid,alpha,3,5-trimethyl-4-nitro-,[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide(9CI)](/img/structure/B13799927.png)
![16-Methyl-15H-cyclopenta[a]phenanthrene](/img/structure/B13799932.png)

![((1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-3-en-3-yl)boronic acid pinacol ester](/img/structure/B13799946.png)
